molecular formula C14H20N2O3 B104208 Feruloylputrescine CAS No. 501-13-3

Feruloylputrescine

Cat. No.: B104208
CAS No.: 501-13-3
M. Wt: 264.32 g/mol
InChI Key: SFUVCMKSYKHYLD-FNORWQNLSA-N
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Mechanism of Action

Target of Action

Feruloylputrescine is a phenolamide found in citrus plants . It primarily targets monooxygenase (cntA) and reductase (cntB) enzymes . These enzymes play a crucial role in various biochemical reactions, including the production of trimethylamine .

Mode of Action

This compound interacts with its targets, cntA and cntB, by inhibiting their activity . This inhibition results in a decrease in the production of trimethylamine .

Biochemical Pathways

It is known that the compound is formed through the decarboxylation of l-arginine . The inhibition of cntA and cntB enzymes could potentially affect various biochemical pathways where these enzymes are involved.

Result of Action

The inhibition of cntA and cntB enzymes by this compound leads to a decrease in the production of trimethylamine . This could potentially have various molecular and cellular effects, depending on the role of trimethylamine in specific biological processes.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s extraction from plant sources can be greatly enhanced by elevated temperatures . .

Biochemical Analysis

Biochemical Properties

Feruloylputrescine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits monooxygenase (cntA) and reductase (cntB), which are involved in the production of trimethylamine (TMA) . This inhibition is crucial as TMA is associated with cardiovascular diseases. This compound interacts with these enzymes by binding to their active sites, thereby preventing the formation of TMA .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the production of TMA, which is known to affect cardiovascular health . Additionally, this compound impacts cell signaling pathways and gene expression related to cardiovascular diseases. It has been observed to reduce the levels of TMA and trimethylamine N-oxide (TMAO), which are biomarkers for cardiovascular risk .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes such as monooxygenase (cntA) and reductase (cntB). By binding to these enzymes, this compound inhibits their activity, leading to a reduction in TMA production . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing the substrate from accessing the site and undergoing the enzymatic reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on TMA production for several months when stored at -20°C . Its stability decreases when exposed to higher temperatures or light, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits TMA production without causing adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as 4-coumarate-CoA ligase (4CL), which catalyzes the conversion of ferulic acid to feruloyl-CoA . This intermediate is then conjugated with putrescine to form this compound. The compound also affects metabolic flux by modulating the levels of other metabolites in the pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to accumulate in certain plant tissues, such as leaves and fruit peels . The distribution of this compound is influenced by its interactions with transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and vacuoles . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as glycosylation, may also play a role in directing this compound to specific organelles .

Properties

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUVCMKSYKHYLD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904144
Record name Feruloylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-13-3, 91000-11-2
Record name Feruloylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Feruloylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feruloylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FERULOYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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